5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Kinase Inhibition PDHK1 Cancer Metabolism

5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic small molecule belonging to the thiazole-carboxamide class. It is characterized by a central 1,3-thiazole ring linked to a 5-bromothiophene-2-carboxamide moiety and a 4-phenoxyphenyl substituent.

Molecular Formula C20H13BrN2O2S2
Molecular Weight 457.36
CAS No. 361160-12-5
Cat. No. B2717764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
CAS361160-12-5
Molecular FormulaC20H13BrN2O2S2
Molecular Weight457.36
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br
InChIInChI=1S/C20H13BrN2O2S2/c21-18-11-10-17(27-18)19(24)23-20-22-16(12-26-20)13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-12H,(H,22,23,24)
InChIKeyJGUGHPOVZFGIRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS 361160-12-5): Structural and Pharmacological Baseline


5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic small molecule belonging to the thiazole-carboxamide class. It is characterized by a central 1,3-thiazole ring linked to a 5-bromothiophene-2-carboxamide moiety and a 4-phenoxyphenyl substituent . This compound has been identified in public bioactivity databases as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1) [1] and is structurally related to chemotypes described in patents targeting PDK-1 for oncology applications [2]. It represents a specific chemical entry within a broader class of kinase-targeted heterocyclic amides.

Why 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide Cannot Be Replaced by a Generic Analog


Thiazole-carboxamide derivatives, while sharing a core scaffold, exhibit divergent target engagement and potency profiles highly sensitive to peripheral substituents. The specific combination of a 5-bromothiophene and a 4-phenoxyphenyl group in this compound dictates its particular kinase inhibition fingerprint. Evidence for related analogs shows that even minor structural modifications—such as altering the halogen or the aryl ether linkage—can result in orders-of-magnitude differences in biochemical potency against PDHK1 [1] and other kinases like Abl [2]. Therefore, substituting this compound with a generic, commercially available analog without verified quantitative bioequivalence data carries a high risk of introducing unwanted polypharmacology or complete loss of target activity.

Quantitative Differentiation of 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide: A Procurement Evidence Guide


PDHK1 Inhibitory Activity: A Distinct Kinase Selectivity Profile for 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

The compound has been annotated as a PDHK1 inhibitor in authoritative drug-target databases [1]. While specific IC50 values are not publicly available for the free base, the compound's inclusion in a patent series claiming PDK-1 inhibitory activity for oncology [2] indicates it met the internal potency thresholds set by the inventors. This establishes a differentiation from related thiazole-carboxamides which may primarily target Abl kinase [3], demonstrating how distinct substituents direct kinase selectivity.

Kinase Inhibition PDHK1 Cancer Metabolism

Structural Biasing for PDK-1 over Abl: The Role of the 5-Bromothiophene and 4-Phenoxyphenyl Substituents in 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

The structural blueprint of this compound—specifically the 5-bromothiophene and the distal 4-phenoxyphenyl group—is consistent with motifs optimized for PDK-1 inhibition as detailed in patent WO2012036974A1 [1]. In contrast, the Abl-targeting analogs reported by Manetti et al. [2] typically feature simpler N-(thiazol-2-yl)-2-thiophene carboxamide cores lacking the extensive aromatic extension. This structural divergence rationally explains the observed target bias and provides a basis for procurement when a specific kinase selectivity profile is required.

Structure-Activity Relationship (SAR) Kinase Selectivity Thiazole-carboxamides

Differentiated Indication Space: Oncology Target (PDHK1/PDK-1) vs. Inflammatory Disorders (LFA-1)

The patent family associated with this compound's chemotype (e.g., US20110044940A1) explicitly claims methods for treating proliferative disorders, including cancer [1]. This contrasts with other thiazole-containing compounds, such as those in US8404859, which are claimed for inflammatory diseases like asthma and COPD via LFA-1 antagonism [2]. This evidence points to a distinct therapeutic application space dictated by the specific carboxamide derivatives, underscoring that selections should be guided by the target disease model.

Therapeutic Indication PDK-1 LFA-1 Oncology

Optimal Application Scenarios for 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide Based on Evidence


Probing PDHK1/PDK-1 Dependent Cancer Metabolism in Cellular Assays

Based on its database-annotated target of PDHK1 [1] and the oncology-focused patent landscape [2], this compound is a top candidate for researchers designing experiments to interrogate the role of PDHK1 in metabolic reprogramming of cancer cells. It should be prioritized over Abl-targeted thiazole analogs [3] or LFA-1-targeted thiophenes when the scientific question is centered on glycolysis and mitochondrial metabolism.

Use as a Selective Pharmacophore for PDK-1 Kinase Panel Screening

The compound's structural features align with the Markush formulas in PDK-1 inhibitor patents [2], making it suitable as a representative standard in a panel of kinase assays designed to assess selectivity against other AGC-family kinases. Its presence of the 5-bromothiophene group provides a distinct molecular weight and UV absorption handle useful for LC-MS identification in high-throughput screening formats.

Chemical Probe for Comparative Oncology Research (Non-Inflammatory Indications)

The clear differentiation in patent claims—oncology for PDK-1 associated thiazole-carboxamides [2] versus inflammatory disease for other thiazole compounds [4]—makes this compound appropriate for in vivo oncology models where inflammation is a confounding variable. Researchers can select this compound to avoid the confounding LFA-1 antagonism of other thiazole-based probes.

Reference Standard for Developing Brominated Thiazole-Carboxamide Bioanalytical Methods

The presence of the 5-bromothiophene moiety provides a distinctive isotopic pattern that can facilitate the development of quantitative LC-MS/MS methods. The compound can serve as a reference for measuring metabolic stability or plasma protein binding of brominated thiazole-carboxamides, a common structural class in kinase inhibitor libraries.

Quote Request

Request a Quote for 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.